molecular formula C23H18F3N3O3 B11453804 N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide

N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide

Cat. No.: B11453804
M. Wt: 441.4 g/mol
InChI Key: MRDVGTQAXIHRRA-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One possible route starts with the reaction of furan-2-carbaldehyde with cyclopropylmethylamine to form the key intermediate. Subsequent steps include cyclization and functional group transformations.
    • Reaction Conditions : Specific conditions depend on the synthetic pathway chosen.
    • Industrial Production : Information on large-scale industrial production methods is limited, but research laboratories can synthesize it.
  • Chemical Reactions Analysis

    • Reactivity : This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate or chromic acid can convert the furan moiety.
      • Reduction : Reducing agents like lithium aluminum hydride can reduce the carbonyl group.
      • Substitution : Nucleophilic substitution reactions can occur at the amine or phenyl group.
    • Major Products : The products depend on the specific reaction conditions.
  • Scientific Research Applications

    • Chemistry : Used as a building block in organic synthesis due to its diverse reactivity.
    • Biology : Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
    • Medicine : May have applications in drug discovery or as a pharmacophore.
    • Industry : Limited information, but it could be explored for materials science or specialty chemicals.
  • Mechanism of Action

    • The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its biological effects.
  • Comparison with Similar Compounds

    Remember that this information is based on available data, and further research may provide additional insights

    Properties

    Molecular Formula

    C23H18F3N3O3

    Molecular Weight

    441.4 g/mol

    IUPAC Name

    N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-3-methylbenzamide

    InChI

    InChI=1S/C23H18F3N3O3/c1-15-7-5-10-17(13-15)20(30)28-22(23(24,25)26)21(31)29(14-18-11-6-12-32-18)19(27-22)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,28,30)

    InChI Key

    MRDVGTQAXIHRRA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CO4)C(F)(F)F

    Origin of Product

    United States

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